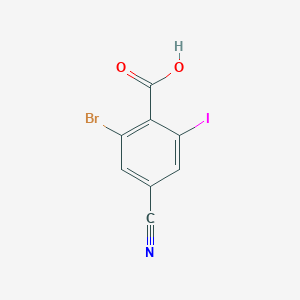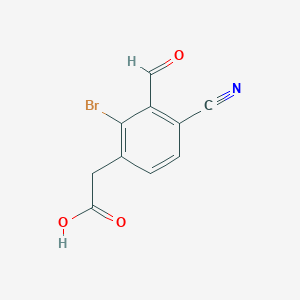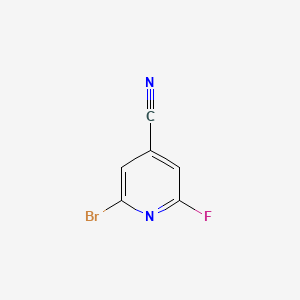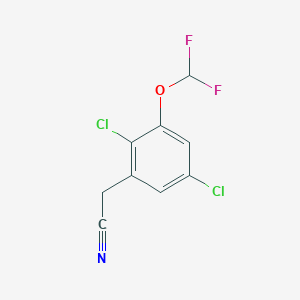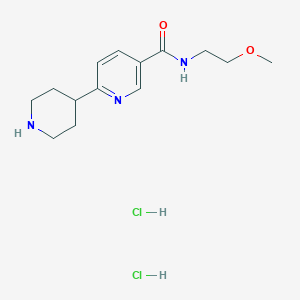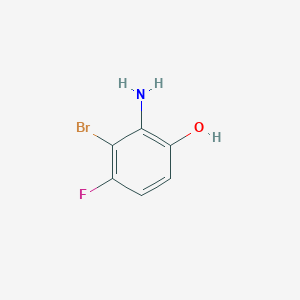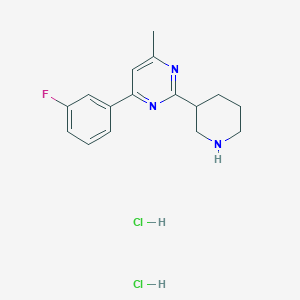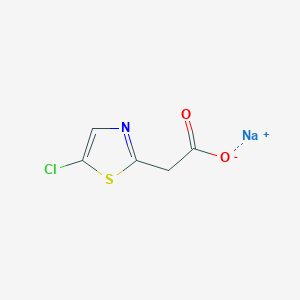
2-(5-氯-1,3-噻唑-2-基)乙酸钠
描述
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
科学研究应用
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of various chemicals, including dyes and pharmaceuticals.
作用机制
Target of Action
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of thiazole derivatives are often enzymes or receptors involved in critical biological processes .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, some thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the chemical environment.
生化分析
Biochemical Properties
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins, altering their conformation and function, which may contribute to its anti-inflammatory and antitumor effects .
Cellular Effects
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in gene expression that promote anti-inflammatory responses . Furthermore, Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate can impact cellular metabolism by inhibiting key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in inflammation and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained anti-inflammatory and antimicrobial effects, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activity without significant toxicity . At higher doses, Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For example, this compound can inhibit enzymes involved in the synthesis of microbial cell walls, leading to antimicrobial effects . Additionally, Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate within cells can influence its activity and efficacy .
Subcellular Localization
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate is crucial for its interaction with specific biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate typically involves the reaction of 5-chloro-1,3-thiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often include heating the mixture to facilitate the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to ensure consistent product quality.
化学反应分析
Types of Reactions
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
相似化合物的比较
Similar Compounds
- Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate
- Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate
- Sodium 2-(5-ethyl-1,3-thiazol-2-yl)acetate
Uniqueness
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate is unique due to the presence of the chlorine atom on the thiazole ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in chemical synthesis.
属性
IUPAC Name |
sodium;2-(5-chloro-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-3-2-7-4(10-3)1-5(8)9;/h2H,1H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMQUDZFCTFPI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CC(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-24-3 | |
| Record name | sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



